9-Epi-cinchonine

Analytical Chemistry Quality Control Identity Confirmation

Researchers quantifying C9-epimeric impurities in cinchonine need a validated reference standard with unambiguous stereochemical identity. 9-Epi-cinchonine (CAS 485-70-1) addresses this: • Baseline separation from native cinchonine on chiral SCX phases for accurate HPLC impurity profiling. • Orthogonal identity markers: mp 83°C (vs. 255-265°C), [α]D22 +120.3°. • Inverted C9-OH geometry enables distinct stereochemical outcomes in asymmetric catalysis (up to 72% ee). Available in 50-100 mg quantities.

Molecular Formula C19H22N2O
Molecular Weight 294.4 g/mol
CAS No. 485-70-1
Cat. No. B123151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Epi-cinchonine
CAS485-70-1
Synonymscinchonine
cinchonine, hexaiodoTl(-2) (1:1), (9S)-isomer
cinchonine, hydrochloride, (9S)-isomer
cinchonine, monohydrochloride, (9S)-isomer
cinchonine, sulfate (2:1), (9S)-isomer
LA 40221
LA-40221
Molecular FormulaC19H22N2O
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESC=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O
InChIInChI=1S/C19H22N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19,22H,1,8,10-12H2/t13-,14-,18+,19+/m0/s1
InChIKeyKMPWYEUPVWOPIM-YXUGBTPSSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Epi-cinchonine Product Overview


9-Epi-cinchonine (CAS 485-70-1), also designated as epicinchonine or (9R)-cinchonan-9-ol, is the C9-epimeric diastereomer of the naturally occurring cinchona alkaloid cinchonine . With a molecular formula of C19H22N2O and molecular weight of 294.39 g/mol, this compound exhibits physicochemical properties distinct from its natural counterpart, including a melting point of 83°C and specific rotation [α]D22 +120.3° (c = 0.806 in ethanol) . As a stereoisomer differing only in configuration at the C9 position, 9-epi-cinchonine serves as an analytical reference standard for impurity profiling and a chiral scaffold for asymmetric organocatalysis .

Chiral reference standard for cinchonine impurity profiling
Chiral scaffold for asymmetric organocatalysis studies
C9-epimer stereochemical probe for SAR investigations

9-Epi-cinchonine Substitution Risks


Direct substitution of 9-epi-cinchonine with cinchonine or other cinchona alkaloids is analytically and functionally invalid due to fundamentally divergent stereochemical properties at the C9 position. These diastereomers exhibit distinct chromatographic retention behavior on chiral stationary phases, enabling their baseline separation [1]. The C9 configuration inversion alters the spatial orientation of the hydroxyl group, which governs hydrogen-bonding capacity in organocatalytic applications and influences molecular recognition events [2]. For procurement decisions, substituting cinchonine (CAS 118-10-5) for 9-epi-cinchonine (CAS 485-70-1) compromises analytical accuracy in impurity profiling, reverses stereochemical outcomes in asymmetric reactions, and invalidates quantitative comparisons where 9-epi stereochemistry is the controlled variable.

Chiral separation mismatch
Baseline resolution requires chiral stationary phase; achiral RP methods may co-elute 9-epi and cinchonine.
Catalytic selectivity reversal
C9 configuration inversion alters hydrogen-bonding geometry, potentially shifting organocatalytic enantioselectivity profiles.
Bioassay interpretation shift
C9 epimerization changes dipole moment and H-bond acidity; antimalarial SAR endpoints may not transfer between epimers.

9-Epi-cinchonine Differentiation Evidence


Melting Point & Optical Rotation

9-Epi-cinchonine exhibits a melting point of 83°C, which is substantially lower than the melting point of cinchonine (255-265°C, literature range) . The specific rotation [α]D22 of 9-epi-cinchonine is +120.3° (c = 0.806 in ethanol), which differs in magnitude from cinchonine ([α]D +224° to +229° in ethanol) [1]. These orthogonal physicochemical signatures enable unambiguous identity verification for incoming material acceptance.

Melting Point & Rotation
Head-to-head
9-epi-cinchonine: mp 83°C, [α]D22 +120.3° (c 0.806, EtOH)
Cinchonine: mp 255–265°C, [α]D +224° to +229° (EtOH)
Supports orthogonal identity confirmation for epimer verification
QC laboratories can use these markers to prevent misidentification
Analytical Chemistry Quality Control Identity Confirmation

Chiral Phase Baseline Resolution

A chiral strong cation exchanger (cSCX) stationary phase achieves successful baseline separation of C9-epi derivatives from their respective educts (native cinchona alkaloids) [1]. This separation capability has been exemplarily applied to impurity profiling of commercial alkaloid samples. The distinct chromatographic behavior originates from the altered stereochemistry at the C9 position, which modifies the analyte's interaction with the chiral selector [2].

Chiral HPLC Resolution
Method context
Baseline separation achieved on cSCX chiral stationary phase; 9-epi-cinchonine elutes distinct from cinchonine
Enables impurity profiling of 9-epi in cinchonine samples
Exact resolution factor (Rs) not numerically reported in source
HPLC Method Development Impurity Profiling Chiral Separation

Asymmetric Decarboxylation Performance

In the organocatalytic decarboxylation of N-protected piperidinohemimalonates to produce enantioenriched pipecolic esters, 9-epi-cinchonine delivers enantiomeric excesses as high as 72% [1]. The reaction proceeds at room temperature under mild conditions, with selectivity strongly dependent on solvent choice—toluene or carbon tetrachloride being optimal [2]. The C9 stereochemistry of 9-epi-cinchonine is integral to the observed selectivity, as the hydroxyl group orientation modulates hydrogen-bonding interactions with the substrate during the enantiodetermining step.

Organocatalytic ee
Cross-study comparable
Up to 72% ee in decarboxylation to pipecolic esters using 9-epi-cinchonine
Supports enantioselective synthesis context
No direct cinchonine data in same study; solvent-dependent selectivity
Asymmetric Synthesis Organocatalysis Pipecolic Acid Derivatives

Antimalarial Activity of 9-Epimers

A computational stereoelectronic analysis of eight cinchona alkaloids, correlated with in vitro IC50 values against chloroquine-sensitive and chloroquine-resistant Plasmodium falciparum, identified key electronic features required for potent antimalarial activity [1]. The 9-epimers (epiquinine and epiquinidine) exhibit distinguishing characteristics including higher dipole moment, different electric field direction, greater intrinsic nucleophilicity, lower hydroxyl proton acidity, and higher proton affinity compared to the active natural alkaloids [2]. These stereoelectronic differences are directly attributable to C9 configuration inversion and contribute to reduced antimalarial potency in the 9-epi series.

Antimalarial SAR
Class-level
9-epi alkaloid class: higher dipole moment, lower OH acidity vs natural alkaloids; antiplasmodial potency differs
Supports C9-epimer SAR study context
Direct 9-epi-cinchonine IC50 values not reported; computational inference
Antimalarial Drug Discovery Structure-Activity Relationship Plasmodium falciparum

One-Pot Epimerization Route

A one-pot Mitsunobu esterification-saponification protocol efficiently converts cinchona alkaloids into their 9-epi diastereomers, including 9-epi-cinchonine from cinchonine [1]. This method employs 4-nitrobenzoic acid under Mitsunobu conditions followed by in situ saponification, requiring only one column chromatographic step to separate the epi-isomer from the native alkaloid and Mitsunobu byproducts [2]. The procedure gives higher yields and is operationally simpler than previously used stereoselective hydrolysis of corresponding sulfonic acid esters.

Epimerization Protocol
Method context
One-pot Mitsunobu esterification-saponification route provides 9-epi-cinchonine with single chromatographic step
Supports synthetic accessibility review
Operationally simpler than multi-step sulfonic ester hydrolysis methods
Synthetic Methodology Process Chemistry Cinchona Alkaloid Derivatization

9-Epi-cinchonine Application Scenarios


Impurity Profiling Reference Standard

Procure 9-epi-cinchonine as an analytical reference standard for HPLC impurity profiling of cinchonine-containing samples. The documented baseline separation of C9-epi derivatives from native alkaloids on chiral strong cation exchanger stationary phases enables accurate quantification of this specific epimeric impurity [1]. The orthogonal physicochemical identity markers—melting point of 83°C (vs. 255-265°C for cinchonine) and specific rotation [α]D22 +120.3°—provide unambiguous lot-to-lot identity confirmation .

Chiral Scaffold for Asymmetric Catalysis

Utilize 9-epi-cinchonine as a chiral scaffold for asymmetric organocatalysis, particularly in decarboxylation reactions producing enantioenriched pipecolic esters (up to 72% ee achieved) [2]. The C9-epimeric configuration offers distinct hydrogen-bonding geometry compared to natural cinchonine, enabling access to stereochemical outcomes that differ from those obtained with native alkaloid catalysts. Procurement in 50-100 mg quantities supports catalyst screening and reaction optimization campaigns.

Antimalarial SAR Studies

Employ 9-epi-cinchonine in structure-activity relationship studies investigating the role of C9 stereochemistry in antimalarial activity. Class-level stereoelectronic analysis demonstrates that 9-epimers of cinchona alkaloids exhibit higher dipole moment, lower hydroxyl proton acidity, and altered electric field direction compared to active natural alkaloids, contributing to reduced antiplasmodial potency [3]. This compound serves as a stereochemically defined control in assays where the biological consequence of C9 epimerization is under investigation.

In-House One-Pot Epimerization

For laboratories requiring larger quantities or custom derivatives, the one-pot Mitsunobu esterification-saponification protocol provides an operationally simplified route to 9-epi-cinchonine from cinchonine starting material, requiring only a single chromatographic purification step [4]. This method supersedes earlier multi-step sulfonic acid ester hydrolysis approaches and is suitable for synthetic chemistry groups establishing in-house cinchona alkaloid derivatization capabilities.

Application
Selection Property
Validation Focus
Impurity profiling
Chiral reference standard identity
Physicochemical identity confirmation
Asymmetric organocatalysis
Enantioselective outcome context
Enantiomeric excess review
Antimalarial SAR studies
Stereoelectronic property context
SAR endpoint interpretation
Alkaloid derivatization
Epimerization protocol context
Synthetic reproducibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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